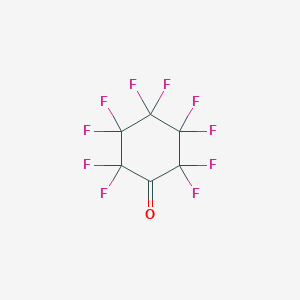

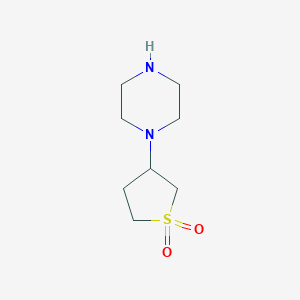

3-Piperazin-1-ylthiolane 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-Piperazin-1-ylthiolane 1,1-dioxide” is a chemical compound used in scientific research . It offers diverse applications due to its unique structure, making it valuable for drug development and catalysis studies.

Synthesis Analysis

The synthesis of similar compounds, such as 1,2,3-triazole-piperazin-benzo [b] [1,4]thiazine 1,1-dioxides, involves designing and creating a number of novel derivatives . The compounds are then investigated for their in vitro antibacterial and hemolytic activity .Molecular Structure Analysis

The molecular structure of “3-Piperazin-1-ylthiolane 1,1-dioxide” is characterized by its unique composition . It is used in various applications due to its unique structure.Chemical Reactions Analysis

The chemical reactions involving similar compounds, such as 3-cyanothiete 1,1-dioxide, have been studied . These reactions involve the addition of trimethylsilyl cyanide to readily available ketone .Wissenschaftliche Forschungsanwendungen

Stereodynamic Behavior and Conformational Analysis

- The stereodynamic behavior of 1,4-bis(trifluoromethylsulfonyl)piperazine and related compounds, including 3-Piperazin-1-ylthiolane 1,1-dioxide, has been studied using low-temperature NMR spectroscopies. These compounds exhibit a mixture of conformers with different orientations of functional groups, influenced by intramolecular interactions (Shainyan et al., 2008).

Reactions with Aliphatic Amines

- 3-Piperazin-1-ylthiolane 1,1-dioxide reacts with highly basic amines, resulting in the formation of ammonium thiolene nitronates. This is characterized by various spectroscopy methods, revealing insights into the chemical behavior and interactions of this compound (Efremova et al., 2013).

Application in Drug Discovery

- 3-Piperazin-1-ylthiolane 1,1-dioxide analogs, such as 3-((hetera)cyclobutyl)azetidines, have been synthesized for use as advanced building blocks in drug discovery. These compounds provide a larger size and increased conformational flexibility compared to their parent heterocycles, demonstrating potential utility in lead optimization programs (Feskov et al., 2019).

Use in Carbon Dioxide Capture

- Piperazine-based compounds, including 3-Piperazin-1-ylthiolane 1,1-dioxide, are studied for their application in post-combustion carbon dioxide capture. Research focuses on improving the absorption capacity of these compounds and their resistance to thermal degradation and oxidation, which is crucial for their effectiveness in CO2 capture processes (Freeman et al., 2010).

Use in Polymeric Materials

- Piperazine and its derivatives, including 3-Piperazin-1-ylthiolane 1,1-dioxide, are used in the synthesis of polymeric materials. These compounds contribute to the molecular architecture and properties of polymers, such as solubility and molecular weight, demonstrating their versatility in materials science (Hattori & Kinoshita, 1979).

Eigenschaften

IUPAC Name |

3-piperazin-1-ylthiolane 1,1-dioxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2S/c11-13(12)6-1-8(7-13)10-4-2-9-3-5-10/h8-9H,1-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNOXWQHELZMCQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Piperazin-1-ylthiolane 1,1-dioxide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid](/img/structure/B169073.png)

![2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one](/img/structure/B169081.png)

![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B169093.png)

![Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B169097.png)

![3-Chloro-6-methoxy-benzo[d]isoxazole](/img/structure/B169105.png)